1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O. It is a derivative of benzene, characterized by the presence of chlorine, amino, and trifluoromethoxy groups.
Preparation Methods
The synthesis of 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene typically involves multiple stepsThe trifluoromethoxy group is then introduced using specific reagents under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
1-Chloro-2,6-diamino-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-3-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,6-Diamino-3-(trifluoromethoxy)benzene:
1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene: Positional isomer with different properties and applications
The presence of both amino and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
RIRSMYPYSDOCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)N)OC(F)(F)F |
Origin of Product |
United States |
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